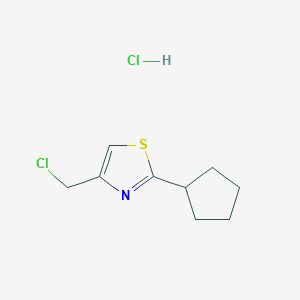

4-(Chloromethyl)-2-cyclopentylthiazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

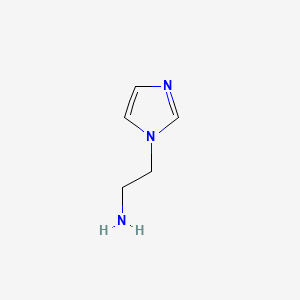

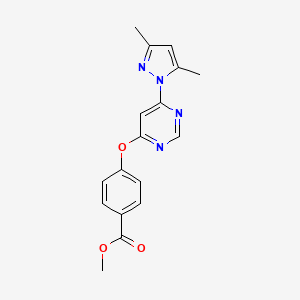

4-(Chloromethyl)-2-cyclopentylthiazole hydrochloride, abbreviated as CCTH, is a synthetic compound used for a variety of scientific research applications. It is a derivative of thiazole, a five-membered heterocyclic ring structure, and is composed of nitrogen, sulfur, carbon, and chlorine atoms. CCTH is a white crystalline solid with a melting point of about 162°C and a molecular weight of 202.65 g/mol. It is soluble in water and is stable under normal conditions. Due to its unique chemical structure, CCTH has a wide range of applications in the field of scientific research.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

4-(Chloromethyl)-2-cyclopentylthiazole hydrochloride is involved in chemical transformations, such as the chlorinative cyclization of azetidinones into penams, a process successfully achieved using aqueous hydrochloric acid and dichloromethane layers (Tanaka et al., 1989).

The compound is also utilized in the synthesis of antitumor and antifilarial agents. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, derived from 2-amino-4-(chloromethyl)thiazole, showed significant antileukemic and antifilarial activities (Kumar et al., 1993).

Metabolic Studies

- 4-(Chloromethyl)-2-cyclopentylthiazole hydrochloride's metabolism in rats has been studied, revealing differences in metabolite formation between germfree and conventional rats. This indicates its potential for studying metabolic pathways and the role of gut microbiota in drug metabolism (Bakke et al., 1981).

Synthetic Methods

- Modified synthesis methods for producing 4-chloromethylthiazoles, including 4-(chloromethyl)-2-cyclopentylthiazole hydrochloride, have been developed, showcasing the compound's role in advancing synthetic chemistry techniques (Marzoni, 1986).

Spectroscopic and Structural Analysis

- The molecular structure of related compounds, such as 2-chloromethyl-1H-benzimidazole hydrochloride, has been extensively studied, indicating the importance of 4-(chloromethyl)-2-cyclopentylthiazole hydrochloride and its derivatives in crystallography and spectroscopy research (Ghani & Mansour, 2012).

Potential in Anticancer Research

- 4-(Chloromethyl)-2-cyclopentylthiazole hydrochloride derivatives have been synthesized and evaluated for anticancer activities, highlighting their potential in developing novel anticancer agents (Li et al., 2010).

Pharmaceutical Applications

- The compound's derivatives have been investigated for pharmaceutical applications, such as creating bifunctional analogs of pharmacodynamically active substances, which can lead to the development of new drugs (Hager & Liu, 1953).

Drug Formulation Studies

- In drug formulation studies, modifications in pharmaceutical crystals involving 4-(chloromethyl)-2-cyclopentylthiazole hydrochloride and its derivatives have been explored to improve mechanical properties like hardness, which is crucial for drug compaction and development (Sanphui et al., 2015).

Propriétés

IUPAC Name |

4-(chloromethyl)-2-cyclopentyl-1,3-thiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNS.ClH/c10-5-8-6-12-9(11-8)7-3-1-2-4-7;/h6-7H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHYMVFNYOYWQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=CS2)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Cyclohexylphenoxy)ethoxy]benzaldehyde](/img/structure/B2599489.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2599493.png)

![7-Oxospiro[3.3]heptane-2-carbonitrile](/img/structure/B2599494.png)

![(11Z)-N-(3-chlorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2599495.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2599499.png)

![5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2599504.png)